molecular formula C20H22F3NO2S B2659466 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 1351588-98-1

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2659466
CAS No.: 1351588-98-1
M. Wt: 397.46
InChI Key: OVLROPMMIXSQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic small molecule designed for advanced chemical and pharmaceutical research. Compounds featuring acetamide backbones and trifluoromethyl groups are of significant interest in medicinal chemistry due to their potential biological activities. Similar N-(substituted phenyl)acetamide structures have been explored for a variety of applications, including use as protease inhibitors . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and modulate lipophilicity . Likewise, the isopropylthio ether moiety can influence the molecule's electronic properties and overall pharmacokinetic profile. This compound is strictly for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers are advised to conduct their own thorough characterization and biological testing to determine this compound's specific mechanism of action, affinity, and research value.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3NO2S/c1-13(2)27-17-9-3-14(4-10-17)11-19(26)24-12-18(25)15-5-7-16(8-6-15)20(21,22)23/h3-10,13,18,25H,11-12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLROPMMIXSQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H20F3NOS
  • Molecular Weight : 365.41 g/mol
  • IUPAC Name : N-[2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl]-N-(4-isopropylthio)phenylacetamide

The compound functions primarily as a Liver X Receptor (LXR) agonist, which plays a crucial role in lipid metabolism and cholesterol homeostasis. Activation of LXRs can lead to the regulation of genes involved in lipid transport and metabolism, making this compound a candidate for therapeutic strategies targeting metabolic diseases.

Anticonvulsant Activity

Research has indicated that derivatives of acetamides, including those similar to N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide, exhibit anticonvulsant properties. In a study evaluating various acetamide derivatives, certain compounds demonstrated significant protection against seizures in animal models, specifically in the maximal electroshock (MES) test. The structure-activity relationship highlighted that the presence of trifluoromethyl groups enhances anticonvulsant efficacy while minimizing neurotoxicity .

Anti-inflammatory Properties

The compound's anti-inflammatory effects are attributed to its ability to modulate pro-inflammatory cytokines. Studies have shown that LXR activation can suppress inflammation by inhibiting the expression of inflammatory genes and promoting the expression of anti-inflammatory mediators . This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Anticonvulsant Screening :
    • A series of acetamide derivatives were synthesized and evaluated for their anticonvulsant activity. Among them, compounds featuring trifluoromethyl substitutions showed enhanced efficacy in seizure protection compared to their non-trifluoromethyl counterparts .
  • Inflammation Modulation :
    • In vitro studies demonstrated that compounds activating LXRs could significantly reduce levels of TNF-alpha and IL-6 in macrophage cultures, indicating their potential use in managing chronic inflammatory conditions .
  • Metabolic Regulation :
    • Compounds similar to N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide have been shown to influence lipid profiles positively, suggesting a role in managing dyslipidemia .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantSignificant seizure protection in MES test
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
Metabolic RegulationImproved lipid profiles

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that compounds with similar structural features to N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide exhibit potential anticancer properties. For example, derivatives of thiadiazole and sulfonamide have shown effectiveness against various cancer cell lines, including non-small cell lung cancer and breast cancer . The trifluoromethyl group in the compound enhances lipophilicity, which may improve cellular uptake and efficacy against tumor cells.

1.2 Anticonvulsant Properties
Studies on related acetamide derivatives have demonstrated anticonvulsant activity in animal models . The structural modifications in this compound could lead to the development of new antiepileptic drugs that target specific pathways involved in seizure activity.

Biochemical Research Applications

2.1 LXR Agonism
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide is structurally similar to known LXR (Liver X Receptor) agonists, which play crucial roles in lipid metabolism and inflammation . This property can be exploited in studies aimed at understanding metabolic disorders and developing therapies for conditions like atherosclerosis.

2.2 Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor is under investigation, particularly concerning its effects on carbonic anhydrase isoforms (CA II and CA IX), which are implicated in cancer progression . The design of inhibitors based on this compound could lead to new therapeutic strategies for cancer treatment.

Synthesis and Modification

The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multi-step organic reactions, including alkylation and acylation processes. Modifications to enhance its pharmacological properties are ongoing, focusing on increasing potency and selectivity for target receptors or enzymes.

Case Studies and Research Findings

Study FocusFindingsImplications
Anticancer ActivityCompounds with similar structures inhibited growth of various cancer cell lines Potential development of new anticancer drugs
Anticonvulsant ActivityRelated acetamide derivatives showed significant anticonvulsant effects in animal models New avenues for epilepsy treatment
LXR AgonismStructural analogs demonstrated modulation of lipid metabolism Insights into metabolic disease therapies

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons with analogous compounds:

Compound Name Molecular Weight* Key Substituents Biological Activity Pharmacokinetic Profile
Target Compound ~433.4 4-(Trifluoromethyl)phenyl, 4-(isopropylthio)phenyl Hypothesized β3-AR agonist (based on structural analogy) Thioether enhances lipophilicity; hydroxyethyl may improve solubility
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide () ~345.3 Pyrimidinylthio, 3-trifluoromethylphenyl Unknown; pyrimidinylthio suggests enzyme inhibition (e.g., kinase or protease) Sulfur moiety may reduce solubility; trifluoromethyl enhances target binding
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide () ~251.6 4-chloro, 2-trifluoromethylphenyl Intermediate for heterocyclic synthesis; antimicrobial research Chloro substituent increases stability; limited bioavailability due to high hydrophobicity
CGP 12177 () ~328.4 (estimated) Beta-3 agonist core Partial β3-AR agonist in humans; antagonizes β1/β2 receptors Long duration in vivo; used to validate β3-AR functionality in adipose tissue

Key Structural Differences and Implications

Trifluoromethyl vs. Chloro Substituents :

  • The target compound’s 4-(trifluoromethyl)phenyl group offers stronger electron-withdrawing effects compared to the 4-chloro group in ’s compound. This enhances binding to hydrophobic pockets in receptors like β3-AR .
  • Chloro substituents () improve chemical stability but may reduce metabolic flexibility due to slower enzymatic cleavage .

Thioether (S-isopropyl) vs. Sulfonyl groups (e.g., ) enhance polarity, favoring aqueous solubility but limiting membrane permeability .

Pharmacological and Metabolic Considerations

  • Beta-3 Adrenoceptor Agonists: highlights challenges in translating β3-AR agonists from rodents to humans due to receptor heterogeneity. The target compound’s hydroxyethyl and trifluoromethyl groups may address these issues by enhancing selectivity for human β3-AR .
  • Metabolic Stability : The isopropylthio group likely resists oxidative metabolism better than alkylthio groups (e.g., ’s pyrimidinylthio), extending half-life .
  • Solubility-Bioavailability Balance : The hydroxyethyl group may counterbalance the lipophilicity of the trifluoromethyl and thioether groups, improving aqueous solubility without compromising absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.